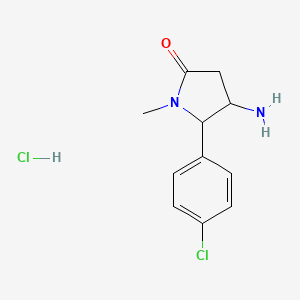
4-氟-N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯烷-1-基)乙基)苯磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 4-fluoro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzenesulfonamide is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities. The introduction of a fluorine atom into the benzenesulfonamide structure has been shown to enhance selectivity and potency in various biological targets, such as cyclooxygenase-2 (COX-2) inhibitors .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives often involves the condensation of appropriate sulfonamide precursors with various aldehydes or ketones. For instance, the synthesis of a series of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, which are structurally related to the compound , was achieved by evaluating the effects of different substituents on the phenyl ring . Similarly, other research has focused on synthesizing new benzenesulfonamide derivatives with different substituents, such as fluorine, hydroxy, and methoxy groups, to test their biological activities .
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is crucial for their biological activity. The introduction of a fluorine atom, for example, can significantly affect the molecule's binding affinity and selectivity towards biological targets. The crystal structures of related compounds, such as N-(4-fluorobenzoyl)benzenesulfonamide, have been investigated to understand the impact of intermolecular interactions and packing patterns on their biological functions .
Chemical Reactions Analysis
Benzenesulfonamide derivatives can undergo various chemical reactions depending on their substituents. The presence of a fluorine atom can influence the reactivity of the compound, potentially leading to selective inhibition of enzymes like COX-2. The chemical reactivity of these compounds is often studied in the context of their potential as inhibitors of enzymes or receptors .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and hydrogen bonding potential, are important for their biological activity and pharmacokinetic profile. For example, the crystal structure analysis of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide revealed π–π interactions and hydrogen-bonding interactions that contribute to its three-dimensional network, which could affect its solubility and bioavailability . Additionally, the introduction of a fluorine atom can enhance the lipophilicity of the molecule, potentially improving its ability to cross biological membranes .
科学研究应用
在药物开发中的潜力
程德举(2015 年)的一项研究重点介绍了甲基苯磺酰胺 CCR5 拮抗剂的合成和结构表征。这些化合物,包括 4-氟-N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯烷-1-基)乙基)苯磺酰胺的衍生物,已显示出作为靶向制剂在预防人类 HIV-1 感染中的前景,表明它们在针对病毒性疾病的治疗干预中的潜在应用 程德举,2015 年。
缓蚀
S. Kaya 等人(2016 年)对哌啶衍生物的吸附和缓蚀性能进行的研究(在结构上与 4-氟-N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯烷-1-基)乙基)苯磺酰胺相关)证明了它们在抑制铁腐蚀方面的效率。这些发现可能对材料科学产生重大影响,特别是在通过化学手段保护金属免受腐蚀方面 S. Kaya 等人,2016 年。
抗抑郁和抗焦虑特性
K. Słoczyńska 等人(2018 年)对一种新型有效的 5-HT7 受体拮抗剂的生物转化研究,在结构上与 4-氟-N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯烷-1-基)乙基)苯磺酰胺相似,阐明了其代谢。该化合物表现出抗抑郁样和抗焦虑特性,展示了该化学物质在精神药物开发中的潜力 K. Słoczyńska 等人,2018 年。
增强 COX-2 选择性
Hiromasa Hashimoto 等人(2002 年)对 4-(4-环烷基/芳基-恶唑-5-基)苯磺酰胺衍生物的合成进行了研究,该衍生物与 4-氟-N-(2-(1-甲基-1H-吡咯-2-基)-2-(吡咯烷-1-基)乙基)苯磺酰胺共用相似的磺酰胺官能团,确定了具有增强 COX-2 选择性的化合物。这表明其在抗炎药开发中的潜在应用 Hiromasa Hashimoto 等人,2002 年。
分子动力学模拟研究
雷国等(2016 年)的一项研究利用量子化学和分子动力学模拟来预测哌啶衍生物对铁腐蚀的抑制效率。这项研究虽然专注于缓蚀,但也强调了此类化合物在材料科学预测模型中的更广泛应用 雷国等,2016 年。
属性
IUPAC Name |
4-fluoro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O2S/c1-20-10-4-5-16(20)17(21-11-2-3-12-21)13-19-24(22,23)15-8-6-14(18)7-9-15/h4-10,17,19H,2-3,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBPZINJHCGLBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)F)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B3007021.png)
![3-[(Tert-butoxy)carbonyl]-3-azabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B3007022.png)
![N-(3-chlorophenyl)-2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B3007024.png)


![Methyl 2-[(1-hydroxy-2-methylpropan-2-yl)amino]-3-phenylpropanoate](/img/structure/B3007029.png)
![N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3007030.png)

![2-{[(4-Chlorophenyl)methyl]amino}-4-(4-ethoxyphenyl)-4-oxobutanoic acid](/img/structure/B3007034.png)

![3,5-dichloro-N-[5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B3007038.png)
![3-[(5-bromopyrimidin-2-yl)oxy]-N-phenylpyrrolidine-1-carboxamide](/img/structure/B3007040.png)
![2-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]ethyl]isoindole-1,3-dione](/img/structure/B3007042.png)
